Alpha-Methyl Substitution Enables GPR119 Agonist Potency Gains Over Des-Methyl and Des-Carbonyl Spacer Analogs
In the Takeda GPR119 agonist program, the central alkylene spacer of lead compound 22c was systematically modified. Installation of a carbonyl group and a methyl group on this spacer—the exact functionality present in CAS 141060-29-9—significantly enhanced agonistic activity, culminating in the identification of compound 20, 2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]propyl 7-fluoro-5-(methylsulfonyl)-2,3-dihydro-1H-indole-1-carboxylate, which demonstrated potent GPR119 agonist activity and effectively lowered plasma glucose excursion in rat oral glucose tolerance tests [1]. The Boc-protected ethyl ester intermediate (CAS 141060-29-9) was the direct precursor to the alpha-methyl-bearing piperidine scaffold of compound 20. The des-methyl analog (lacking the alpha-substituent, as in CAS 135716-09-5) and the spacer variant without the carbonyl group represent earlier, less potent iterations in the SAR trajectory [1].
| Evidence Dimension | Contribution of alpha-methyl and carbonyl spacer to GPR119 agonist potency enhancement |
|---|---|
| Target Compound Data | CAS 141060-29-9 provides the alpha-methyl propanoate scaffold present in potent GPR119 agonist compound 20 |
| Comparator Or Baseline | Des-methyl homolog (CAS 135716-09-5) and early lead 22c (lacking carbonyl on spacer) — both represent less active SAR iterations |
| Quantified Difference | Exact EC50 fold-change values not publicly disclosed in accessible portions of the primary reference; authors describe the enhancement as 'significant' and sufficient to advance compound 20 as a lead with in vivo efficacy in rat oGTT [1] |
| Conditions | Human GPR119 expressed in HEK293 cells (cAMP HTRF assay) and rat oral glucose tolerance test model [1] |
Why This Matters
Procurement of CAS 141060-29-9 specifically delivers the alpha-methyl branched scaffold that was essential for achieving the potency milestone in this GPR119 agonist series, whereas the des-methyl or des-carbonyl analogs would regress to earlier, less active SAR space.
- [1] Sato, K.; Sugimoto, H.; Rikimaru, K.; Imoto, H.; Kamaura, M.; Negoro, N.; Tsujihata, Y.; Miyashita, H.; Odani, T.; Murata, T. Discovery of a novel series of indoline carbamate and indolinylpyrimidine derivatives as potent GPR119 agonists. Bioorg. Med. Chem. 2014, 22, 1649–1666. DOI: 10.1016/j.bmc.2014.01.028. View Source
